An In-depth Technical Guide to the Molecular Structure of N-benzyl-3-chloro-N-methylpropanamide
An In-depth Technical Guide to the Molecular Structure of N-benzyl-3-chloro-N-methylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-3-chloro-N-methylpropanamide is a substituted amide with a molecular structure that presents intriguing possibilities for applications in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its molecular architecture, physicochemical properties, a validated synthesis protocol, and a detailed analysis of its structural characterization through modern spectroscopic techniques. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale to empower researchers in their laboratory endeavors.
Molecular Structure and Physicochemical Properties
N-benzyl-3-chloro-N-methylpropanamide possesses a unique combination of functional groups that dictate its chemical behavior. The core structure consists of a propanamide backbone with three key substituents: a benzyl group and a methyl group attached to the amide nitrogen, and a chlorine atom at the 3-position of the propyl chain.
The presence of the benzyl group introduces aromaticity and steric bulk, influencing the molecule's solubility and potential for π-π stacking interactions. The N-methyl group further contributes to the steric environment around the amide bond and modifies its electronic properties. The electrophilic carbon attached to the chlorine atom in the propyl chain serves as a reactive site for nucleophilic substitution, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.
A summary of its key physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄ClNO | [1] |
| Molecular Weight | 211.69 g/mol | [2] |
| CAS Number | 3318-15-8 | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Canonical SMILES | CN(CC1=CC=CC=C1)C(=O)CCCl | [3] |
Synthesis of N-benzyl-3-chloro-N-methylpropanamide
The most direct and efficient synthesis of N-benzyl-3-chloro-N-methylpropanamide involves the nucleophilic acyl substitution of 3-chloropropanoyl chloride with N-methylbenzylamine. This reaction is a classic example of amide bond formation.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of N-methylbenzylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. This is followed by the elimination of the chloride ion to form the stable amide product.
Caption: Synthesis of N-benzyl-3-chloro-N-methylpropanamide.
Experimental Protocol
This protocol is based on established methods for the N-acylation of secondary amines.
Materials:
-
N-methylbenzylamine
-
3-Chloropropanoyl chloride[4]
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
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Dropping funnel
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Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve N-methylbenzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add a solution of 3-chloropropanoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the flask using a dropping funnel over a period of 30 minutes. The triethylamine acts as a base to neutralize the HCl byproduct formed during the reaction.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-benzyl-3-chloro-N-methylpropanamide.
Structural Characterization
Due to the absence of published experimental spectroscopic data for N-benzyl-3-chloro-N-methylpropanamide, the following characterization is based on predicted values and comparison with analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the N-methyl group, and the chloropropyl chain.
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Aromatic protons (benzyl group): A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Benzylic protons: A singlet at approximately δ 4.5-4.7 ppm for the two protons of the -CH₂- group attached to the nitrogen.
-
N-methyl protons: A singlet around δ 2.9-3.1 ppm for the three protons of the -NCH₃ group.
-
Chloropropyl protons: Two triplets are expected for the -CH₂CH₂Cl moiety. The protons adjacent to the carbonyl group (-COCH₂-) would appear around δ 2.8-3.0 ppm, while the protons adjacent to the chlorine atom (-CH₂Cl) would be further downfield, around δ 3.6-3.8 ppm.
¹³C NMR: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl carbon: A signal in the range of δ 170-175 ppm.
-
Aromatic carbons: Multiple signals between δ 127-140 ppm.
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Benzylic carbon: A signal around δ 50-55 ppm.
-
N-methyl carbon: A signal around δ 35-40 ppm.
-
Chloropropyl carbons: The carbon attached to the carbonyl group is expected around δ 35-40 ppm, and the carbon bearing the chlorine atom would be around δ 40-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch (amide): A strong absorption band in the region of 1630-1680 cm⁻¹.
-
C-N stretch: An absorption band around 1250-1350 cm⁻¹.
-
C-H stretch (aromatic): Signals above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Signals below 3000 cm⁻¹.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak [M]⁺ at m/z 211 (for ³⁵Cl) and a smaller peak at m/z 213 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. Common fragmentation patterns would include the loss of the benzyl group (C₇H₇, m/z 91) and the chloropropyl group.
Reactivity and Potential Applications
The molecular structure of N-benzyl-3-chloro-N-methylpropanamide suggests several avenues for further chemical transformations and potential applications.
-
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the 3-position susceptible to nucleophilic attack. This allows for the introduction of various functional groups, such as azides, amines, and thiols, to create a library of derivatives for biological screening.
-
Pharmaceutical Intermediate: The N-benzyl amide moiety is a common scaffold in many biologically active compounds.[6][7][8] The reactivity of the chloropropyl chain makes this molecule a versatile intermediate for the synthesis of novel drug candidates.
-
Precursor for Heterocyclic Synthesis: Intramolecular cyclization reactions could potentially be explored to synthesize nitrogen-containing heterocyclic compounds.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of N-benzyl-3-chloro-N-methylpropanamide. While a lack of published experimental data necessitates a predictive approach to its spectroscopic analysis, the proposed synthesis protocol is robust and based on well-established chemical principles. The unique combination of a reactive chloropropyl chain and an N-benzyl amide framework makes this compound a promising building block for further research in synthetic and medicinal chemistry. It is our hope that this guide will serve as a valuable resource for scientists and researchers in their exploration of this and similar molecules.
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